1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Overview
Description
1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H33N5O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.26342531 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
Compounds featuring tert-butyl, pyrrolidinone, and triazole functionalities are often highlighted in the context of organic synthesis. For example, the development of novel synthesis pathways for kinase inhibitors, such as p38 MAP kinase inhibitors, showcases the utility of related compounds in the creation of therapeutic agents. This process includes key steps like tandem Heck-lactamization and Grignard addition, illustrating the compound's role in facilitating complex organic transformations (Chung et al., 2006).
Catalysis
In the field of catalysis, derivatives of tert-butyl and pyrrolidinone are used to design advanced catalyst systems for reactions like alkoxycarbonylation of alkenes. These catalysts are engineered for high activity and selectivity in converting a wide range of olefins to esters, demonstrating the molecule's potential in enhancing industrial chemical processes (Dong et al., 2017).
Enzyme Inhibition
The research on benzoxazole derivatives for inhibiting acetylcholinesterase and butyrylcholinesterase activities is another area where similar compounds find application. These studies are particularly relevant in developing treatments for Alzheimer’s disease, where enzyme inhibition can reduce adverse effects (Celik et al., 2020).
Medicinal Chemistry
In medicinal chemistry, structures incorporating elements of the compound are utilized to discover new drugs. For instance, the development of novel dopamine D4 receptor antagonists involves the synthesis and analysis of compounds with complex structures to determine their pharmacokinetics in human subjects (Chavez-Eng et al., 1997).
Properties
IUPAC Name |
1-tert-butyl-4-[4-(4-butyltriazol-1-yl)piperidine-1-carbonyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-6-7-16-14-25(22-21-16)17-8-10-23(11-9-17)19(27)15-12-18(26)24(13-15)20(2,3)4/h14-15,17H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHNLNMBFSCLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN(N=N1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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